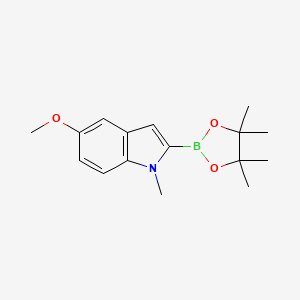

5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an indole-derived boronic ester with a methoxy group at position 5, a methyl group at the N1 position, and a pinacol boronate ester at position 2. This compound (CAS: 1256360-41-4) is listed as a discontinued product by CymitQuimica, with 95% purity, suggesting challenges in synthesis or commercial viability . Its molecular formula is inferred as C₁₆H₂₁BNO₃ (based on structural analogs), with a molecular weight of approximately 285.16 g/mol. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxy and methyl substituents modulate electronic and steric properties for targeted reactivity .

Properties

IUPAC Name |

5-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)14-10-11-9-12(19-6)7-8-13(11)18(14)5/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJMJFFWHLGPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682362 | |

| Record name | 5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-41-4 | |

| Record name | 5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Role of Ligands in Palladium Catalysis

Bidentate ligands like dppf stabilize the palladium center during oxidative addition and transmetallation, preventing catalyst aggregation. In contrast, monodentate ligands (e.g., PPh₃) may lead to lower yields due to premature catalyst decomposition.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Formed from oxidation of the boronic ester group.

Substituted Indoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: Utilized in the preparation of organic electronic materials and polymers.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Indole-Based Boronic Esters

Structural Isomers and Substituent Positioning

The position of the boronate group and substituents significantly impacts reactivity and applications. Key analogs include:

Key Observations:

- Boronate Position : The target compound’s boronate at position 2 is less common than positions 4, 5, or 6. Position 2 may influence regioselectivity in coupling reactions due to proximity to the indole nitrogen .

- N1-Methylation : Methylation at N1 reduces steric hindrance compared to bulkier substituents (e.g., isobutyl in ), favoring reactions requiring planar transition states .

Stability and Commercial Availability

Biological Activity

5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest due to its unique structural features and potential biological activities. This indole derivative incorporates a boron-containing dioxaborolane group, which may enhance its reactivity and solubility in organic solvents. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.16 g/mol

- CAS Number : 1256360-41-4

The biological activity of this compound can be attributed to its interaction with various biological targets. Indoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the boron moiety may facilitate interactions with enzymes or receptors involved in these pathways.

Biological Activity Overview

Research indicates that compounds containing indole and boron structures exhibit various biological activities. Here are some key findings related to the biological activity of 5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole:

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. For instance:

- Study A : Indole derivatives showed significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its structural characteristics.

- Study B : In vitro assays demonstrated that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been documented:

- Study C : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 32 to 128 µg/mL depending on the bacterial strain.

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties:

- Study D : This compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in inflammatory conditions.

Comparative Biological Activity Table

| Biological Activity | IC50/MIC Values | Reference |

|---|---|---|

| Cytotoxicity (Cancer) | ~15 µM | |

| Antimicrobial (Gram-positive) | 32 µg/mL | |

| Antimicrobial (Gram-negative) | 128 µg/mL | |

| Anti-inflammatory Cytokine Reduction | Not specified |

Case Studies

-

Case Study on Anticancer Properties :

- A recent study focused on the effects of 5-Methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole on human breast cancer cells. The results indicated that the compound effectively induced apoptosis through caspase activation pathways.

-

Case Study on Antimicrobial Effects :

- An investigation into the antimicrobial efficacy against Staphylococcus aureus showed that this compound could inhibit bacterial growth significantly at sub-inhibitory concentrations, suggesting potential for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic pathways for preparing 5-methoxy-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. Key steps include:

Methoxy and Methyl Substitution : Introducing the 5-methoxy and 1-methyl groups via alkylation or nucleophilic substitution under anhydrous conditions (e.g., NaH/DMF) .

Boronate Ester Installation : Suzuki-Miyaura coupling or direct borylation using pinacolborane in the presence of transition-metal catalysts (e.g., Pd(dppf)Cl₂) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- -NMR: Identify indole protons (δ 6.8–7.5 ppm), methoxy (δ ~3.8 ppm), and methyl groups (δ ~1.3–1.5 ppm for dioxaborolane methyls) .

- -NMR: Confirm boronate ester formation (δ ~30 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.18) .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., using SHELX or OLEX2 for refinement) .

Q. How can researchers assess the purity of this compound, and what impurities are common?

- Methodological Answer :

- HPLC/GC-MS : Quantify purity (>97% by area under the curve) and detect common impurities like deprotected boronic acids or residual pinacolborane .

- TLC : Use silica plates with 70:30 ethyl acetate/hexane (Rf ~0.3–0.4 for the target compound) .

- Elemental Analysis : Confirm C, H, N, and B percentages (±0.3% theoretical values) .

Advanced Research Questions

Q. How does the electronic environment of the indole ring influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The electron-donating methoxy group at C5 increases electron density at C2, enhancing oxidative addition in Suzuki-Miyaura couplings. Computational studies (DFT) show lower activation energy for Pd insertion at the boronate site .

- Experimental Validation : Compare coupling efficiencies with analogs lacking the methoxy group (e.g., 1-methyl-2-(pinacolboronate)indole) using kinetic profiling .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Case Study : If -NMR suggests planar geometry but XRD shows puckering in the dioxaborolane ring:

Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence of methyl peaks at elevated temps) .

Theoretical Modeling : Use Gaussian or ORCA to calculate energy barriers for ring puckering .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.